1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-4-9(17-19(8)3)14(20)16-15-18(2)10-5-11-12(22-7-21-11)6-13(10)23-15/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSNNGNCUOPQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the benzothiazole moiety. The final step involves the incorporation of the dioxolo group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with three classes of molecules:
Pyrazole-carboxamides: Known for their role in agrochemicals (e.g., fungicides) and pharmaceuticals (e.g., COX-2 inhibitors).
Benzothiazole derivatives : Frequently explored for anticancer and antimicrobial activities.
Dioxolane-containing compounds : Often used to enhance metabolic stability and solubility.
Key Differentiators :
- The N-ylidene linkage between the pyrazole and benzothiazole-dioxolane systems may enhance π-π stacking interactions in target binding compared to non-conjugated analogues.
Physicochemical Properties
Hypothetical comparisons based on structural analogues:
| Property | Target Compound | Pyrazole-Carboxamide Analogues | Benzothiazole-Dioxolane Analogues |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375 | 250–300 | 300–350 |
| LogP (Predicted) | 2.8–3.5 | 1.5–2.5 | 2.0–3.0 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.1–1.0 | <0.1 |
| Thermal Stability (°C) | >200 | 150–200 | 180–220 |
Methodological Considerations in Comparison
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) highlight >70% similarity to benzothiazole-based kinase inhibitors but <50% to dioxolane-containing antifungals .
Biological Activity
The compound 1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole core linked to a benzothiazole moiety via a dioxole group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against liver (HepG2) and lung (A549) carcinoma cells. The IC50 values were reported at approximately 5.35 µM for HepG2 and 8.74 µM for A549 cells, indicating potent activity compared to the standard drug cisplatin (IC50 values of 3.78 µM and 6.39 µM respectively) .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HepG2 | 5.35 | Cisplatin | 3.78 |
| A549 | 8.74 | Cisplatin | 6.39 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were notably low for certain strains, suggesting effective antibacterial action .
Table 2: Antimicrobial Activity of the Compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Escherichia coli | <132 |
| Candida albicans | <207 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for further investigation in inflammatory disease models.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Mechanism : Its structure allows it to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.
- Anti-inflammatory Mechanism : It may modulate inflammatory pathways by inhibiting NF-kB activation.
Case Studies
Several case studies have explored the efficacy of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
- Combination Therapies : When used in combination with conventional chemotherapy agents, enhanced cytotoxic effects were observed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
